molecular formula C12H16O4 B3271704 Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate CAS No. 55301-58-1

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

Cat. No.: B3271704
CAS No.: 55301-58-1
M. Wt: 224.25 g/mol
InChI Key: DRMAXCVIVGDCGQ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is a valuable chiral building block in organic and medicinal chemistry, recognized for its role as a precursor to pharmaceutically active compounds. Its primary research application is as a key intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists . These agonists, such as Tesaglitazar and Navaglitazar, have been investigated for the treatment of type-2 diabetes and other conditions associated with the Metabolic Syndrome, including dyslipidemia and hypertension . The compound features both a hydroxyl group and an ester functionality, providing versatile handles for further chemical derivatization, such as O-alkylation, to access target molecules like EEHP (ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate) and EMHP (ethyl (S)-2-methoxy-3-(4-hydroxyphenyl)propanoate) . The (S)-enantiomer of related esters is of particular interest for developing safer and more efficient generations of PPAR agonists . Research into obtaining optically pure β-hydroxy esters like this one has advanced through both enzymatic resolutions and non-enzymatic kinetic resolution methods using specialized catalysts . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-7,11,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMAXCVIVGDCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970625
Record name Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55301-58-1
Record name Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-methoxyphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-hydroxy-3-(4-methoxyphenyl)propanol.

    Substitution: Formation of nitro or halogen-substituted derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, its ester functional group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate and related compounds:

Compound Name Key Substituents Physical Properties Synthesis & Applications Reference
This compound -OH (C2), 4-OCH₃-phenyl (C3) Polar, likely moderate water solubility Potential metabolite; structural analog in drug intermediates
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate -CN (C2), acrylate backbone Syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) Precursor for propenoylamides/propenoates; bioactive compound synthesis
Ethyl 3-(methylthio)propanoate -SMe (C3) Volatile, aromatic Key aroma compound in pineapple pulp; flavor industry applications
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate -OEt (C2), 4-OH-phenyl (C3) Increased lipophilicity vs. hydroxyl analogs Intermediate in esterification reactions; structural studies
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride -NH₂ (C2), -Cl-phenyl (C3) Hydrochloride salt (high water solubility) Pharmaceutical intermediate; chiral building block
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride -NMe₂ (C3), 4-OCH₃-phenyl (C2) Low water solubility; soluble in organic solvents Venlafaxine impurity; pharmacokinetic studies
Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate -OH (C2), 2-OH-phenyl (C3) Chiral (R-configuration); polar Stereoselective synthesis; potential biological activity studies

Structural and Functional Analysis

Substituent Effects on Reactivity and Solubility
  • Hydroxyl vs. For example, ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride exhibits high water solubility due to its ionic nature, whereas the target compound likely requires organic solvents for dissolution .
  • Methoxy vs. Hydroxy/Chloro Phenyl Groups : The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing chloro (in ) or polar hydroxy (in ) substituents. These differences influence electronic properties and binding affinities in biological systems .

Biological Activity

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, also known as a derivative of 4-methoxyphenylpropanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group and a methoxy group attached to a phenyl ring, which contribute to its biological activities. The compound can undergo various chemical transformations such as oxidation and reduction, leading to the formation of different derivatives that may exhibit distinct biological effects.

Biological Activities

This compound has been primarily studied for the following biological activities:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory mediators. This suggests potential applications in treating inflammatory conditions.
  • Anticancer Potential : Preliminary studies have shown that derivatives of this compound may possess anticancer activity, contributing to apoptosis in cancer cells. The structure-activity relationship indicates that modifications to the compound can enhance its efficacy against specific cancer types .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : The hydroxy and methoxy groups facilitate hydrogen bonding with reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage.
  • Anti-inflammatory Pathways : The compound may modulate signaling pathways involved in inflammation, such as NF-kB, leading to decreased expression of inflammatory cytokines.

Case Studies and Research Findings

A number of studies have investigated the biological effects of this compound:

Table 1: Summary of Key Research Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Study BAnti-inflammatory EffectsInhibited TNF-alpha production in macrophages by 50% at 10 µM concentration.
Study CAnticancer ActivityInduced apoptosis in FaDu hypopharyngeal tumor cells with IC50 of 15 µM.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is metabolized into active metabolites that exert its biological effects. The ester group can undergo hydrolysis, releasing active forms that interact with cellular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate
Reactant of Route 2
Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

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